



Application Notes: Quantifying Cathepsin Activity with DCG-04

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Compound of Interest		
Compound Name:	DCG04	
Cat. No.:	B15353079	Get Quote

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Introduction

Cathepsins are a diverse group of proteases that play crucial roles in various physiological processes, including protein turnover, antigen presentation, and hormone processing. Their dysregulation is implicated in numerous diseases such as cancer, arthritis, and neurodegenerative disorders. Consequently, the accurate quantification of active cathepsins is vital for both basic research and drug development. DCG-04 is a potent, broad-spectrum, activity-based probe (ABP) designed for the selective labeling and quantification of active papain-family cysteine cathepsins.[1][2] This document provides detailed protocols and application notes for the use of DCG-04 in quantifying cathepsin activity in various biological samples.

DCG-04 is an epoxide-based probe that covalently modifies the active site cysteine of cathepsins in an activity-dependent manner.[1][3] The probe typically includes a biotin tag for detection and affinity purification, although fluorescently tagged versions (e.g., Cy5-DCG-04) are also commonly used for direct in-gel fluorescence scanning.[1] DCG-04 has been shown to label a wide range of cysteine cathepsins, including cathepsins B, C, H, J, K, L, S, V, and X.[1]

Mechanism of Action

DCG-04 functions as an irreversible inhibitor that forms a covalent bond with the catalytic cysteine residue in the active site of papain-like cysteine proteases. This labeling is dependent

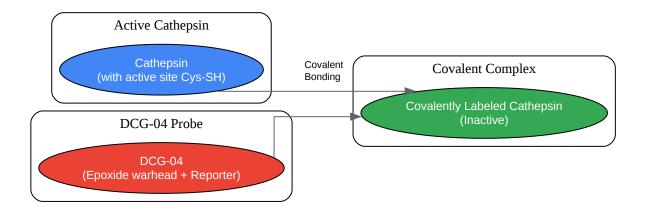


Methodological & Application

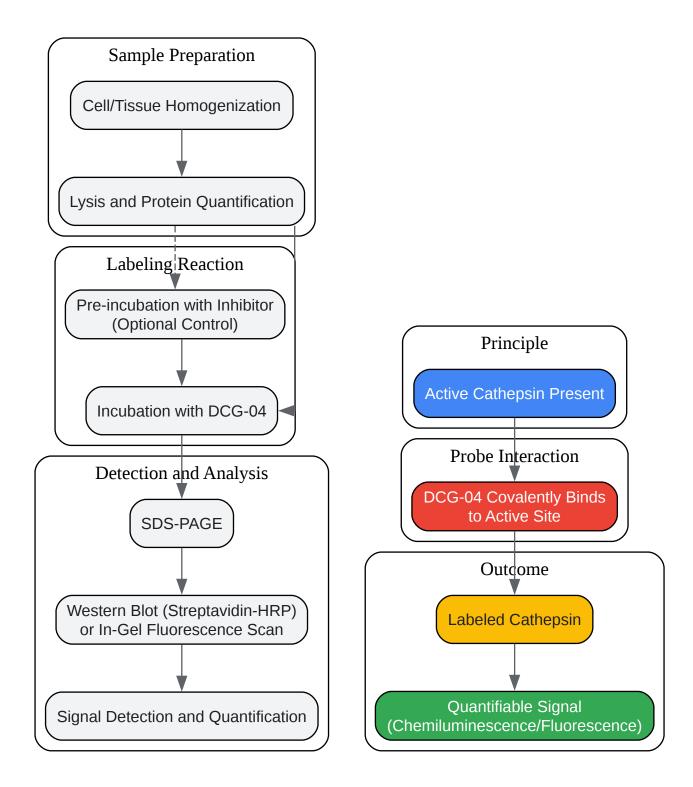
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on the enzyme's catalytic activity; therefore, DCG-04 specifically targets active cathepsins, providing a more accurate measure of functional enzyme levels than methods that measure total protein abundance. The labeling event can be detected via the probe's reporter tag (e.g., biotin or a fluorophore).









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References

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